molecular formula C18H18N2O2 B14019376 1,4-Dibenzylpiperazine-2,6-dione CAS No. 13480-18-7

1,4-Dibenzylpiperazine-2,6-dione

Cat. No.: B14019376
CAS No.: 13480-18-7
M. Wt: 294.3 g/mol
InChI Key: WLGDZXFVMGPJGS-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine-2,6-dione is a synthetic diketopiperazine (DKP) derivative of interest in medicinal chemistry and organic synthesis. This compound features the constrained, nearly planar 2,6-dioxopiperazine scaffold, which is a privileged structure in drug discovery due to its ability to mimic peptide turn conformations and participate in hydrogen bonding . The 1,4-dibenzyl substitution pattern makes it a valuable precursor for developing more complex molecules and for studying structure-activity relationships. Diketopiperazines are known for their conformational rigidity and stability against proteolysis, which enhances their utility as core structures in the design of enzyme inhibitors, receptor ligands, and other biologically active compounds . Researchers utilize this and related DKP scaffolds in the exploration of new therapeutic agents, as these structures are found in a wide range of natural products with diverse biological activities . As a building block, it can be further functionalized at the nitrogen atoms or at the carbon positions through reactions such as alkylation or halogenation, offering a versatile platform for library synthesis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

13480-18-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-dibenzylpiperazine-2,6-dione

InChI

InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)14-18(22)20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

WLGDZXFVMGPJGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Intermolecular Condensation of Halocarboxamides

A well-documented method for synthesizing this compound is the intermolecular condensation of halocarboxamides, as described by Okawara et al. (1981) and detailed in patent HU196382B. This method involves the reaction of substituted or unsubstituted halogenated carboxamides in a biphasic system consisting of dichloromethane and 50% aqueous sodium hydroxide, with a solid phase transfer catalyst to facilitate the reaction.

Key reaction conditions:

  • Reactants: Halocarboxamides bearing benzyl substituents.
  • Solvent system: Dichloromethane and 50% aqueous sodium hydroxide.
  • Catalyst: Solid phase transfer catalyst (e.g., quaternary ammonium salts).
  • Temperature: Typically room temperature to mild heating.
  • Reaction time: Approximately 1 hour to several hours depending on scale.

Reaction mechanism:

  • The base deprotonates the amide nitrogen, enabling nucleophilic attack on the halogenated carbon.
  • Intramolecular cyclization forms the diketopiperazine ring.
  • Phase transfer catalyst enhances the transfer of hydroxide ions into the organic phase, increasing reaction efficiency.

Outcomes:

  • High yields reported, often above 85%.
  • The product, this compound, precipitates as a solid that can be isolated by filtration.
  • Purification typically involves washing with organic solvents and recrystallization.

Example data from patent:

Parameter Value
Starting material Benzyl halocarboxamide
Base 50% aqueous sodium hydroxide
Solvent Dichloromethane
Catalyst Solid phase transfer catalyst
Temperature 25–80 °C
Reaction time 1 hour
Yield ~89%
Product appearance Pale yellow solid

Synthesis via Chloroacetylation and Cyclization of Amino Acid Amides

An alternative preparation involves the stepwise reaction of amino acid amides with chloroacetyl chloride followed by base-induced cyclization. This approach was also referenced in the patent HU196382B and related literature.

Procedure outline:

  • Chloroacetylation:

    • Amino acid amide (e.g., benzyl glycine amide) is dissolved in an inert solvent such as toluene or dichloromethane.
    • Triethylamine is added as a base.
    • Chloroacetyl chloride is added dropwise at 0–5 °C to form the chloroacetylated intermediate.
  • Cyclization:

    • The reaction mixture is warmed to room temperature and stirred.
    • Sodium hydroxide (solid or aqueous) is added.
    • The mixture is heated to 70–80 °C for about one hour to induce cyclization to the diketopiperazine ring.
  • Work-up:

    • The reaction mixture is extracted with methylene chloride.
    • The organic layer is washed with saturated sodium chloride solution.
    • Drying over anhydrous magnesium sulfate.
    • Solvent removal under reduced pressure yields the crude product.
    • Purification by recrystallization from ethanol or other solvents.

Yields and purity:

  • Yields of this compound are reported around 85–95%.
  • Melting points and spectroscopic data confirm product identity.

Example data from patent:

Step Conditions Outcome
Chloroacetylation 0–5 °C, triethylamine, chloroacetyl chloride Formation of intermediate
Cyclization 70–80 °C, sodium hydroxide Cyclized diketopiperazine
Work-up Extraction, drying, solvent removal Pale yellow solid, 89% yield

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Intermolecular condensation of halocarboxamides Benzyl halocarboxamides, NaOH (50%), phase transfer catalyst DCM/aqueous NaOH, room temp to 80 °C, 1 h ~89 Efficient, scalable, well-documented
Chloroacetylation of amino acid amides + cyclization Amino acid amide, chloroacetyl chloride, triethylamine, NaOH 0–5 °C addition, then 70–80 °C cyclization, 1 h 85–95 Stepwise, requires careful temperature control
Aldol condensation with aldehydes/ketones 1,4-Diacetylpiperazine-2,5-dione, benzaldehyde, base Room temp, basic conditions Variable For derivative synthesis, not direct preparation

Analytical and Purification Notes

  • Products are typically isolated as solids, often pale yellow or off-white.
  • Purification methods include recrystallization from ethanol or other solvents.
  • Characterization is performed by melting point determination, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
  • Chromatographic analysis (e.g., thin-layer chromatography, gas chromatography) confirms purity and reaction completion.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various diketopiperazine derivatives, hydroxyl-substituted piperazines, and other functionalized piperazine compounds.

Scientific Research Applications

1,4-Dibenzylpiperazine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibenzylpiperazine-2,6-dione involves its interaction with cellular components. Studies suggest that it may function by uncoupling mitochondrial oxidative phosphorylation, leading to selective cytotoxicity against cancer cells adapted to nutrient starvation . This mechanism targets the metabolic pathways of cancer cells, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Piperazine Diones

The biological and physicochemical properties of piperazine diones are heavily influenced by substituent identity and position. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (R1, R4) Molecular Weight (g/mol) Key Properties/Activities Reference
1,4-Dibenzylpiperazine-2,6-dione R1 = Benzyl, R4 = Benzyl ~348.4 (estimated) High lipophilicity; potential CNS activity -
1,4-Dimethylpiperazine-2,3-dione R1 = Methyl, R4 = Methyl 142.16 Low lipophilicity; limited bioavailability
9b (1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione) R1 = 3,5-Dimethoxyphenyl, R4 = 4-methylbenzoyl 385.14 (C20H21O6N2) Antioxidant activity; moderate solubility
Nocazine D (3-Benzylpiperazine-6-(4-methoxybenzylidene)-2,5-dione) R3 = Benzyl, R6 = 4-methoxybenzylidene 345.1 (C20H18N2O3) Antifungal/antibacterial potential
GSK184072 (Pyrazine-2,6-dione derivative) Isobutyl and isobutylidene groups 268.3 (C12H16N2O3) SIRT2 activator; neuroprotective effects
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione R4 = 4-aminophenylsulfonyl 269.28 (C10H11N3O4S) Enhanced solubility; potential enzyme inhibition

Physicochemical Properties

  • Lipophilicity: The benzyl groups in this compound increase logP compared to methyl (1,4-dimethyl derivative) or polar substituents (e.g., sulfonyl or aminophenyl groups). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Stability : Electron-donating benzyl groups may reduce hydrolytic stability compared to electron-withdrawing sulfonyl substituents.

Biological Activity

1,4-Dibenzylpiperazine-2,6-dione (DBP) is a synthetic compound derived from piperazine, notable for its potential biological activities. This article explores its cytotoxic properties, antimicrobial effects, and the mechanisms underlying these activities based on recent research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O2_{2}
  • Functional Groups : Two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.

This unique structure contributes to its reactivity and biological interactions.

Cytotoxic Activity

Research indicates that DBP exhibits significant cytotoxic activity against various cancer cell lines. Notably, it shows enhanced efficacy against cells subjected to nutrient starvation, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve disruption of metabolic pathways critical for cancer cell survival.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of DBP on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results demonstrated that DBP induced apoptosis in a dose-dependent manner. The IC50_{50} values for these cell lines were reported as follows:

Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54918

These findings highlight DBP's potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer activity, DBP has been studied for its antimicrobial properties . It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

The antimicrobial activity of DBP was assessed using standard disk diffusion methods. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that DBP could be a candidate for further exploration in antimicrobial drug development .

The mechanisms through which DBP exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Induction of Apoptosis : DBP may activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Disruption of Cell Membrane Integrity : Its interaction with microbial membranes may lead to increased permeability and eventual cell lysis.

Further studies are necessary to elucidate these mechanisms fully and understand how structural modifications might enhance activity.

Comparative Analysis with Related Compounds

DBP shares structural similarities with other piperazine derivatives. A comparative analysis reveals varying biological activities based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
1,4-Diacetylpiperazine-2,6-dioneAcetyl groups instead of benzyl groupsDifferent solubility and interaction profiles
3,6-Dibenzylpiperazine-2,6-dioneBenzyl groups at positions 3 and 6Distinct reactivity patterns compared to DBP

The presence of benzyl groups significantly influences the chemical reactivity and biological activity of these compounds .

Q & A

Q. What are the recommended synthetic routes for 1,4-Dibenzylpiperazine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between benzylamine derivatives and diketopiperazine precursors. Key steps include:
  • Benzylation : Use of benzyl halides or benzyl alcohols under nucleophilic substitution conditions to introduce benzyl groups.
  • Cyclization : Acid- or base-catalyzed cyclization to form the piperazine-2,6-dione core.
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios (1:2 for amine:diketone) to improve yields .
  • Example : A reported synthesis of analogous diketopiperazines achieved 81–83% yields using CH₂Cl₂/MeOH solvent systems and reflux conditions .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks:
  • N-H protons : δ 8.5–9.5 ppm (broad, exchangeable).
  • Aromatic protons : δ 7.2–7.5 ppm (multiplet).
  • Carbonyl carbons : δ 165–170 ppm .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths. For example, Acta Crystallographica reports a monoclinic crystal system with space group P2₁/c for related derivatives .
  • LC-MS/HRMS : Verify molecular weight (e.g., m/z 372.4 for a similar compound) and purity (>95%) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability tests via HPLC monitoring (e.g., 98% purity retained after 6 months) are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution techniques are effective?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis with chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization.
  • CSP-HPLC : Employ Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times (e.g., 12.3 min vs. 14.7 min) and optical rotation values (α = +9.6° in MeOH) confirm enantiopurity .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Perform geometry optimization (B3LYP/6-311+G(d,p)) to predict bond dissociation energies and HOMO-LUMO gaps.
  • Molecular Dynamics : Simulate solvent interactions using AMBER or GROMACS to assess stability .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Reproducibility : Validate experimental conditions (e.g., heating rate during melting point determination).
  • Cross-Validation : Compare NMR and IR data across multiple batches. For example, discrepancies in carbonyl peaks (1680 cm⁻¹ vs. 1705 cm⁻¹) may arise from polymorphic forms .

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